2,3-Diacetoxy-N-benzyloxycarbonylpiperidine
Overview
Description
2,3-Diacetoxy-N-benzyloxycarbonylpiperidine is a chemical compound with potential relevance in various chemical syntheses and molecular studies. It represents a class of piperidine derivatives that are key intermediates in organic synthesis.
Synthesis Analysis
- Okitsu et al. (2001) describe the efficient synthesis of piperidine derivatives, focusing on nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines. Their study involved preparing starting piperidine derivatives, including this compound, and examining their reactions with silyl enolates under catalytic amounts of metal triflates (Okitsu, Suzuki, & Kobayashi, 2001).
Molecular Structure Analysis
- The molecular structure of this compound and related compounds has been analyzed using techniques like NMR and X-ray crystallography. These studies help in understanding the stereochemical aspects of the compound (Okitsu et al., 2001).
Chemical Reactions and Properties
- In the study by Okitsu et al., the reactivity of this compound under various conditions was explored, demonstrating its utility in diastereoselective nucleophilic substitution reactions (Okitsu et al., 2001).
Physical Properties Analysis
- Physical properties like melting points, solubility, and crystalline structure can be inferred from the molecular structure analysis. The precise physical properties of this compound are not directly mentioned in the available literature, but can be estimated based on its molecular structure and related compounds.
Chemical Properties Analysis
- The chemical properties of this compound, such as its reactivity, stability, and potential for forming derivatives, are highlighted in the context of its synthesis and structural analysis. This compound exhibits notable reactivity in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis (Okitsu et al., 2001).
Scientific Research Applications
It serves as a pH-triggered conformational switch, enabling specific geometry-dependent functions such as cation chelators or lipid tails (Samoshin et al., 2011).
It's used in the metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines, facilitating the synthesis of antimalarial alkaloid Febrifugine (Okitsu, Suzuki, & Kobayashi, 2001).
The acetoxylation of piperidine derivatives at the 3-position enables the stereoselective synthesis of pseudoconhydrine and N-methylpseudoconhydrine, the Conium alkaloids (Shono et al., 1984).
(Diacetoxy)iodobenzene-mediated oxidative C-H amination is used for the synthesis of 3-amino substituted imidazopyridines under metal-free conditions, with potential for regioselective amination of indolizines (Mondal et al., 2017).
Palladium-catalyzed intramolecular oxidative C-H/C-H coupling is employed to create bisbenzofuro[2,3-b:3',2'-e]pyridines, a class of N,O-mixed heteroacenes promising for materials chemistry (Kaida et al., 2017).
The compound is used in a novel synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives via tandem palladium-catalyzed oxidative aminocarbonylation- (Gabriele et al., 2006).
A pyrimidine-2,4-diamine template containing this compound serves as a suitable template for developing novel small molecule candidates targeting multiple pathological routes in Alzheimer's disease (Mohamed et al., 2012).
N-oxyl compounds, particularly TEMPO and PINO, which are derivatives, are used as catalysts for selective oxidation of organic molecules in laboratory and industrial applications (Nutting, Rafiee, & Stahl, 2018).
The compound facilitates the enantioselective synthesis of (+)-pseudoconhydrine and (+)-N-methylpseudoconhydrine in five steps using lipase-mediated kinetic resolution (Sakagami, Kamikubo, & Ogasawara, 1996).
Electrochemical oxidation using I-mediated mediator introduces a cis-relationship hydroxyl group to piperidine rings, compared to conventional methods (Libendi, Ogino, Onomura, & Matsumura, 2007).
Future Directions
properties
IUPAC Name |
benzyl 2,3-diacetyloxypiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO6/c1-12(19)23-15-9-6-10-18(16(15)24-13(2)20)17(21)22-11-14-7-4-3-5-8-14/h3-5,7-8,15-16H,6,9-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEWHAMHKUWUMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCCN(C1OC(=O)C)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10465964 | |
Record name | 2,3-DIACETOXY-N-BENZYLOXYCARBONYLPIPERIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10465964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
92599-77-4 | |
Record name | 2,3-DIACETOXY-N-BENZYLOXYCARBONYLPIPERIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10465964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2,3-Diacetoxy-N-benzyloxycarbonylpiperidine in the context of this research?
A1: This compound serves as a key starting material for synthesizing complex molecules, specifically demonstrating its utility in a novel synthetic route for Febrifugine []. The researchers successfully employed this compound in diastereoselective nucleophilic substitution reactions catalyzed by metal triflates. This approach facilitates the controlled addition of specific chemical groups, highlighting the compound's value as a versatile building block in organic synthesis.
Q2: What unique reactivity does this compound exhibit in the presence of metal triflates?
A2: The research reveals that this compound exhibits trans-selectivity when reacting with silyl enolates in the presence of metal triflate catalysts like Scandium triflate (Sc(OTf)3) []. This selectivity is crucial for controlling the stereochemistry of the resulting product, meaning it dictates the spatial arrangement of atoms in the molecule. This control is particularly important in pharmaceutical synthesis where different stereoisomers can have vastly different biological activities.
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